2,2',4,4'-Tetrahydroxybenzil
Overview
Description
2,2’,4,4’-Tetrahydroxybenzil is an organic compound with the molecular formula C14H10O6 It is a stilbenoid, a type of natural phenol, and is characterized by the presence of four hydroxyl groups attached to a benzil structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,4,4’-Tetrahydroxybenzil typically involves the reaction of resorcinol with polyhydroxy benzoic acid in the presence of anhydrous zinc chloride and phosphorus oxychloride. The reaction mixture is refluxed for 2.5 hours at 70°C, followed by cooling and purification through recrystallization from boiling water .
Industrial Production Methods
While specific industrial production methods for 2,2’,4,4’-Tetrahydroxybenzil are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,2’,4,4’-Tetrahydroxybenzil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’,4,4’-Tetrahydroxybenzil has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.
Industry: The compound is used in the production of UV stabilizers and absorbers for polymers, enhancing their durability and lifespan
Mechanism of Action
The mechanism of action of 2,2’,4,4’-Tetrahydroxybenzil involves its interaction with molecular targets such as enzymes and receptors. It functions as a weak inhibitor of tyrosinase, an enzyme involved in melanin synthesis, and promotes the conversion of dopachrome to melanin. This dual effect on the melanin biosynthesis pathway makes it effective in applications like sunscreens .
Comparison with Similar Compounds
Similar Compounds
2,2’,4,4’-Tetrahydroxybenzophenone: Similar in structure but differs in the presence of a ketone group instead of a benzil.
2,2’,4,4’-Tetrahydroxybenzaldehyde: Contains an aldehyde group instead of a benzil.
Uniqueness
2,2’,4,4’-Tetrahydroxybenzil is unique due to its specific arrangement of hydroxyl groups and benzil structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1,2-bis(2,4-dihydroxyphenyl)ethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O6/c15-7-1-3-9(11(17)5-7)13(19)14(20)10-4-2-8(16)6-12(10)18/h1-6,15-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWYJYHAFLMHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)C(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022502 | |
Record name | 2,2',4,4'-Tetrahydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-98-9 | |
Record name | 2,2',4,4'-Tetrahydroxybenzil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005394989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Resorcil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1053 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2',4,4'-Tetrahydroxybenzil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',4,4'-TETRAHYDROXYBENZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38153NAW4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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